(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
FR-158999 is a small molecule drug initially developed by Astellas Pharma, Inc. It functions as a fibrinogen inhibitor, glycoprotein IIb/IIIa antagonist (integrin alpha-IIb/beta-3 antagonist), and platelet aggregation inhibitor. This compound was primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .
Preparation Methods
The synthetic routes and reaction conditions for FR-158999 involve multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The industrial production methods for this compound are proprietary and detailed information is not publicly available. the general approach involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to build the desired peptide chain .
Chemical Reactions Analysis
FR-158999 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: The compound has been used as a model molecule for studying peptide synthesis and structure-activity relationships.
Biology: It has been investigated for its effects on platelet aggregation and its potential as an antithrombotic agent.
Medicine: Clinical trials were conducted to evaluate its efficacy in preventing thrombosis and other cardiovascular conditions.
Industry: The compound’s unique properties have made it a valuable tool in drug discovery and development.
Mechanism of Action
FR-158999 exerts its effects by inhibiting the interaction between fibrinogen and the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a critical step in the formation of blood clots. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .
Comparison with Similar Compounds
FR-158999 can be compared with other fibrinogen inhibitors and glycoprotein IIb/IIIa antagonists, such as:
Tirofiban: Another glycoprotein IIb/IIIa antagonist used to prevent platelet aggregation.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.
Properties
CAS No. |
160138-41-0 |
---|---|
Molecular Formula |
C24H35N5O8S |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H35N5O8S/c1-15(2)21(24(34)29-9-12-38(35,36)13-10-29)28-23(33)18(14-20(31)32)27-19(30)4-3-11-37-17-7-5-16(6-8-17)22(25)26/h5-8,15,18,21H,3-4,9-14H2,1-2H3,(H3,25,26)(H,27,30)(H,28,33)(H,31,32)/t18-,21-/m0/s1 |
InChI Key |
FPOQHPVEVPIFME-RXVVDRJESA-N |
SMILES |
CC(C)C(C(=O)N1CCS(=O)(=O)CC1)NC(=O)C(CC(=O)O)NC(=O)CCCOC2=CC=C(C=C2)C(=N)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCS(=O)(=O)CC1)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC2=CC=C(C=C2)C(=N)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCS(=O)(=O)CC1)NC(=O)C(CC(=O)O)NC(=O)CCCOC2=CC=C(C=C2)C(=N)N |
160138-41-0 | |
Synonyms |
FR 158999 FR-158999 FR158999 |
Origin of Product |
United States |
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